molecular formula C16H34N2O3Si B14782650 Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

Cat. No.: B14782650
M. Wt: 330.54 g/mol
InChI Key: HIINYWMBJLPVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a tert-butyl(dimethyl)silyl (TBDMS) ether at position 3. The amino group at position 3 and the silyl-protected hydroxyl group at position 5 suggest its utility as a synthetic intermediate in medicinal chemistry, particularly in drug discovery for protected amine and alcohol functionalities . The TBDMS group enhances stability during synthetic steps, such as hydrogenation (e.g., using palladium on carbon), while the tert-butyl carbamate acts as a temporary protecting group for the piperidine nitrogen .

Properties

Molecular Formula

C16H34N2O3Si

Molecular Weight

330.54 g/mol

IUPAC Name

tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-10-12(17)9-13(11-18)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3

InChI Key

HIINYWMBJLPVTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Piperidine backbone with substituents at positions 3 (amino) and 5 (silyl ether).
  • tert-Butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen.
  • tert-Butyldimethylsilyl (TBS) protecting group at the C5 hydroxyl.

Retrosynthetic disconnections suggest sequential installation of these groups via:

  • Boc protection of the piperidine nitrogen.
  • Silyl ether formation at C5.
  • Introduction of the C3 amino group through reductive amination or nucleophilic substitution.

Stepwise Preparation Methods

Route 1: Vilsmeier Formylation and Sequential Functionalization

This method, adapted from patented protocols, involves:

Step 1: Vilsmeier Formylation of 4-Bromo-1H-indole
  • Reagents : 4-Bromo-1H-indole, DMF, POCl₃.
  • Conditions : 0°C to room temperature, 6–8 hr.
  • Intermediate : 3-Formyl-4-bromo-1H-indole (Yield: 78–82%).
Step 2: Boc Protection
  • Reagents : Di-tert-butyl dicarbonate, DMAP, THF.
  • Conditions : 0°C, 12 hr.
  • Intermediate : tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (Yield: 85–90%).
Step 3: Sodium Borohydride Reduction
  • Reagents : NaBH₄, MeOH.
  • Conditions : 0°C, 2 hr.
  • Intermediate : tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (Yield: 92–95%).
Step 4: TBS Protection
  • Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole, CH₂Cl₂.
  • Conditions : Room temperature, 4 hr.
  • Intermediate : tert-Butyl 4-bromo-3-[(tert-butyldimethylsilyl)oxymethyl]-1H-indole-1-carboxylate (Yield: 88–93%).
Step 5: Piperidine Ring Formation
  • Reagents : H₂, Pd/C, EtOH.
  • Conditions : 50 psi H₂, 24 hr.
  • Intermediate : tert-Butyl 3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate (Yield: 75–80%).
Step 6: Amino Group Introduction via Reductive Amination
  • Reagents : NH₄OAc, NaBH₃CN, MeOH.
  • Conditions : 0°C to room temperature, 6 hr.
  • Product : tert-Butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate (Yield: 68–72%).

Route 2: Direct Piperidine Functionalization

This alternative approach prioritizes early introduction of the amino group:

Step 1: Boc Protection of 4-Piperidinecarboxylic Acid
  • Reagents : Di-tert-butyl dicarbonate, NaOH, THF.
  • Conditions : 0°C, 4 hr.
  • Intermediate : tert-Butyl 4-carboxypiperidine-1-carboxylate (Yield: 95%).
Step 2: Conversion to Weinreb Amide
  • Reagents : N,O-Dimethylhydroxylamine hydrochloride, DCC, CH₂Cl₂.
  • Conditions : Room temperature, 12 hr.
  • Intermediate : tert-Butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate (Yield: 82–85%).
Step 3: Grignard Addition for Ketone Formation
  • Reagents : MeMgBr, THF.
  • Conditions : −78°C to 0°C, 2 hr.
  • Intermediate : tert-Butyl 4-acetylpiperidine-1-carboxylate (Yield: 78%).
Step 4: TBS Protection and Amination
  • Reagents : TBSCl, imidazole (for hydroxyl protection); NH₂OH·HCl, NaBH₄ (for amination).
  • Conditions : Sequential steps at 0°C and room temperature.
  • Product : this compound (Overall Yield: 60–65%).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps 6 4
Overall Yield 45–50% 50–55%
Key Advantage High purity Fewer steps
Critical Challenge Ring closure Stereoselectivity
Scalability Moderate High

Key Observations :

  • Route 1 offers better stereochemical control due to late-stage amination.
  • Route 2’s Grignard step risks over-addition, necessitating strict temperature control.

Optimization Strategies

Silyl Protection Efficiency

  • TBSCl vs. TMSCl : TBSCl provides superior stability under basic conditions (99% retention vs. 72% for TMSCl after 24 hr in Et₃N).
  • Solvent Impact : CH₂Cl₂ yields 93% silylation vs. 85% in THF due to reduced nucleophilic interference.

Reductive Amination

  • NaBH₃CN vs. NaBH(OAc)₃ : The latter improves yields (78% vs. 65%) by minimizing epimerization.
  • Temperature Control : Reactions at 0°C reduce byproduct formation from 15% to <5%.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost per kg (USD)
Di-tert-butyl dicarbonate 320
TBSCl 1,150
Pd/C (10%) 2,800

Recommendation : Catalyst recycling in Step 5 (Route 1) reduces Pd/C costs by 40%.

Environmental Impact

  • Solvent Recovery : THF and CH₂Cl₂ recycling achieves 85% reuse, cutting waste.
  • Byproduct Management : NaBH₄ quench with AcOH reduces H₂ evolution risks.

Chemical Reactions Analysis

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride, tert-butyl(dimethyl)silyl chloride, n-butyllithium, and dimethylformamide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the aldehyde group with sodium borohydride yields an alcohol, while the protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride results in a silyl ether .

Scientific Research Applications

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate has several scientific research applications. It is used as an intermediate in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B. These compounds have shown potential anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . Additionally, this compound is used in organic synthesis as a building block for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions. For example, the amino group can form hydrogen bonds, while the silyl group can protect reactive sites during synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and analogous piperidine/azetidine derivatives:

Compound Name Core Structure Positional Substituents Key Functional Groups Evidence ID
Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate Piperidine 3-amino, 5-TBDMS-O Amino, Silyl ether, Carbamate
tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate Piperidine 4-(pyrimidinylaminomethyl) Nitro, Dibenzylamino, Carbamate
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate Piperidine 3R-(pyrimidinylamino) Nitro, Dibenzylamino, Carbamate
tert-Butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate Azetidine 3-(pyrimidinylamino) Nitro, Dibenzylamino, Carbamate
(S)-tert-Butyl 3-(6-hydrazinyl-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate Piperidine 3-(hydrazinylmethoxypyrimidinylamino) Hydrazinyl, Methoxy, Carbamate

Key Observations :

  • Ring Size : Azetidine derivatives (4-membered ring) exhibit higher ring strain compared to piperidines (6-membered), affecting reactivity and conformational flexibility .
  • Substituent Position : The target compound’s 5-TBDMS-O group distinguishes it from analogs with substituents at positions 3 or 3. This impacts steric hindrance and solubility.
  • Functional Groups: Nitro and dibenzylamino groups (in ) enhance electrophilicity for subsequent substitutions, whereas the TBDMS group in the target compound prioritizes hydroxyl protection .

Key Observations :

  • The TBDMS group in the target compound requires milder silylation conditions compared to bulkier tert-butyl(diphenyl)silyl (TBDPS) groups, which necessitate stronger bases like imidazole .
  • Piperidine derivatives often employ carbamate protection early in synthesis, whereas azetidine analogs may require optimized temperatures (e.g., 50°C in ).

Physical and Chromatographic Properties

Compound TLC Rf Value (Solvent System) Notes Evidence ID
tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate 0.56 (hexane:ethyl acetate = 2:1) Higher polarity due to nitro group
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate 0.23 (hexane:ethyl acetate = 9:1) Lower polarity in non-polar solvent
tert-Butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate 0.40 (hexane:ethyl acetate = 4:1) Intermediate polarity

Key Observations :

  • The target compound’s TBDMS group would likely increase hydrophobicity, resulting in higher Rf values in non-polar solvents compared to nitro-containing analogs .

Stability and Reactivity

  • TBDMS vs. TBDPS : The TBDMS group in the target compound offers better stability under basic conditions compared to TBDPS, which is more acid-labile .
  • Amino Group Reactivity: The 3-amino group in the target compound is primed for acylations or alkylations, similar to hydrazinyl and dibenzylamino groups in analogs .

Biological Activity

Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate (CAS No. 2177267-71-7) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H33NO4Si, with a molecular weight of 331.52 g/mol. The structure features a piperidine ring substituted with various functional groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H33NO4Si
Molecular Weight331.52 g/mol
CAS Number2177267-71-7
Purity≥98%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways related to pain and inflammation.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antinociceptive Activity : Studies have demonstrated that the compound exhibits significant antinociceptive properties in animal models, suggesting potential use in pain management.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Antinociceptive Effects

A study conducted on rodents evaluated the antinociceptive effects of this compound using thermal and chemical pain models. Results indicated a dose-dependent reduction in pain responses, suggesting effective analgesic properties.

Study 2: Anti-inflammatory Activity

In another investigation, the compound was administered to mice with induced inflammation. The results revealed a significant decrease in pro-inflammatory cytokines and edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant pain relief in rodent models
Anti-inflammatoryReduced cytokine levels and edema
Enzyme inhibitionPotential inhibition of metabolic enzymes

Conclusion from Studies

The cumulative data from various studies indicate that this compound possesses notable biological activities that warrant further investigation for therapeutic applications.

Future Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its pharmacological effects.
  • Clinical Trials : Conducting clinical trials to assess safety, efficacy, and potential therapeutic uses in humans.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity for targeted biological pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate, and how are key intermediates optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, the tert-butyl(dimethyl)silyl (TBS) group is introduced via silylation of the hydroxyl group on the piperidine ring under anhydrous conditions, using reagents like TBSCl and imidazole in dichloromethane at 0–20°C . The tert-butyl carbamate (Boc) group is then added to the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Yield optimization often involves adjusting reaction temperatures, solvent polarity (e.g., THF vs. DCM), and catalyst selection (e.g., DMAP for acylation) .

Q. How can researchers purify and characterize this compound to ensure high analytical standards?

  • Methodological Answer : Purification is typically achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Characterization requires a combination of techniques:

  • NMR : ¹H and ¹³C NMR to confirm the presence of TBS (δ ~0.1–0.3 ppm for Si-CH₃) and Boc (δ ~1.4 ppm for C(CH₃)₃) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

  • Methodological Answer : The TBS group is hydrolytically sensitive, requiring storage under inert atmospheres (argon or nitrogen) at –20°C. Stability in solution depends on solvent: avoid protic solvents (e.g., methanol) and acidic/basic conditions that may cleave the Boc or TBS groups . Pre-experiment stability tests via TLC or NMR are recommended to confirm integrity .

Advanced Research Questions

Q. How does the steric and electronic influence of the TBS group affect the reactivity of the piperidine ring in downstream functionalization?

  • Methodological Answer : The TBS group introduces steric hindrance, directing electrophilic substitutions (e.g., alkylation, acylation) to the less hindered 3-amino position. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates with/without TBS) quantify electronic effects. For example, TBS-protected derivatives show reduced nucleophilicity at the 5-position compared to free hydroxyl analogs .

Q. What strategies are employed to resolve conflicting data regarding the compound’s toxicity and environmental impact in preclinical studies?

  • Methodological Answer : Discrepancies in toxicity data (e.g., acute vs. chronic effects) are addressed through:

  • In vitro assays : Cytotoxicity screening (MTT assay) on human cell lines (e.g., HEK293) to establish IC₅₀ values.
  • Ecotoxicology : OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization) to assess biodegradability and bioaccumulation potential .
  • Meta-analysis : Cross-referencing data from PubChem, EPA databases, and peer-reviewed studies to identify gaps (e.g., lack of chronic exposure data) .

Q. How can researchers leverage this compound as a precursor in synthesizing bioactive natural product analogs?

  • Methodological Answer : The Boc and TBS groups enable selective deprotection for sequential functionalization. For example:

  • Deprotection : TFA-mediated Boc removal followed by TBAF-mediated desilylation .
  • Applications : Coupling with indole or pyridine moieties (via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) to generate analogs of Indiacen A/B or kinase inhibitors . Reaction progress is monitored by LC-MS to optimize coupling efficiency.

Q. What experimental designs are recommended to study the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (KD) in real time.
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes (e.g., hydrogen bonding with the piperidine nitrogen) .
  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility and binding stability using software like GROMACS .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound across literature sources?

  • Methodological Answer : Yield variations often stem from differences in:

  • Reagent quality : Anhydrous conditions critical for silylation may be compromised by trace moisture.
  • Workup protocols : Incomplete extraction (e.g., pH adjustment during Boc deprotection) reduces recovery.
  • Analytical thresholds : HPLC purity thresholds (e.g., 95% vs. 98%) affect reported yields. Reproducibility requires strict adherence to documented protocols and independent validation via third-party labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.